molecular formula C19H10N2O2 B14223136 2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 823227-10-7

2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile

Cat. No.: B14223136
CAS No.: 823227-10-7
M. Wt: 298.3 g/mol
InChI Key: HGRBIRHJQFIFJG-UHFFFAOYSA-N
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Description

2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex arrangement of aromatic rings and alkyne groups, making it a subject of interest for researchers studying photochemical and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile exerts its effects is primarily related to its photochemical properties. The compound can undergo photoisomerization, where exposure to light causes a change in its molecular structure. This process involves the absorption of photons, leading to electronic excitation and subsequent structural rearrangement . The molecular targets and pathways involved in this process are still under investigation, but it is believed that the compound’s unique electronic configuration plays a crucial role.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile stands out due to its specific arrangement of functional groups, which imparts unique photochemical and electronic properties. This makes it particularly valuable for research in photochemistry and organic electronics.

Properties

CAS No.

823227-10-7

Molecular Formula

C19H10N2O2

Molecular Weight

298.3 g/mol

IUPAC Name

2-[6-(2-nitrophenyl)hex-3-en-1,5-diynyl]benzonitrile

InChI

InChI=1S/C19H10N2O2/c20-15-18-13-6-5-10-16(18)9-3-1-2-4-11-17-12-7-8-14-19(17)21(22)23/h1-2,5-8,10,12-14H

InChI Key

HGRBIRHJQFIFJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC=CC#CC2=CC=CC=C2[N+](=O)[O-])C#N

Origin of Product

United States

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